
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the Povarov reaction, which utilizes an aldehyde, an aniline, and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinolinone form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA gyrase, leading to the disruption of DNA replication in microbial cells . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chlorine and ethenyl groups.
4-hydroxy-2-quinolinone: A derivative with a hydroxyl group at the 4-position.
6-chloro-3-ethenyl-4-methylquinolin-2-one: A closely related compound with one less chlorine atom.
Uniqueness
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is unique due to the presence of two chlorine atoms and an ethenyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications .
特性
CAS番号 |
59236-30-5 |
|---|---|
分子式 |
C12H9Cl2NO |
分子量 |
254.11 g/mol |
IUPAC名 |
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9Cl2NO/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)15-12(7)16/h3-5H,1H2,2H3,(H,15,16) |
InChIキー |
IMBGVWXJPZHBDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC2=CC(=C(C=C12)Cl)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
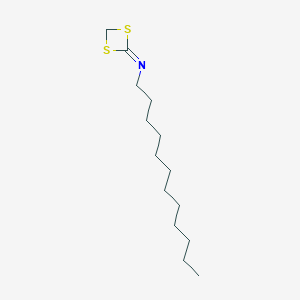
![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
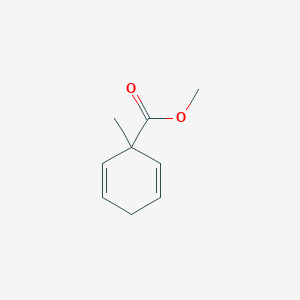
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
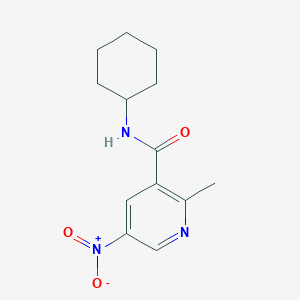
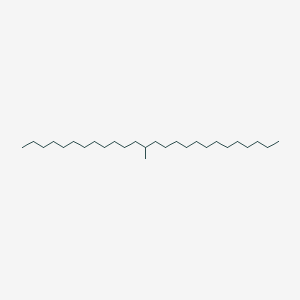
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)
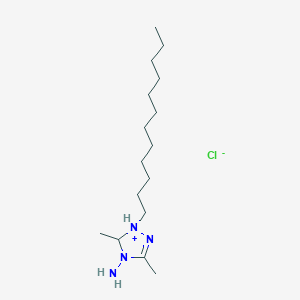
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)
